molecular formula C9H9N3O B1466937 3'-(Azidomethyl)acetophenone CAS No. 544467-05-2

3'-(Azidomethyl)acetophenone

Cat. No. B1466937
CAS RN: 544467-05-2
M. Wt: 175.19 g/mol
InChI Key: PPJXFOOCUKFTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3’-(Azidomethyl)acetophenone” is a chemical compound with the molecular formula C9H9N3O . It’s not intended for human or veterinary use and is used only for research.


Chemical Reactions Analysis

Acetophenone has been utilized in the synthesis of many heterocyclic compounds . It has been used in multicomponent reactions, including three- and four-component reactions . A specific application of an azido moiety, similar to the one in “3’-(Azidomethyl)acetophenone”, has been reported in DNA sequencing by synthesis .

Scientific Research Applications

Organic Chemistry Education

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . Acetophenone derivatives, such as 3’-(Azidomethyl)acetophenone, can be used in experimental teaching to demonstrate this reaction . This approach not only consolidates theoretical knowledge but also deepens students’ understanding of organic reaction principles .

Synthesis of α-Azido Ketones

α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications . 3’-(Azidomethyl)acetophenone can be employed for the synthesis of α-azido ketones .

3. Production of Biologically Important Heterocyclic Compounds α-Azido ketones, which can be produced from 3’-(Azidomethyl)acetophenone, have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Synthesis of 1,2,3-Triazoles

α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction . These molecules display valuable pharmaceutically important properties .

Pharmaceutical Research

1,2,3-Triazoles obtained from α-azido ketones have high chemical stability and contain strong dipole moment and an aromatic character with good hydrogen bond accepting ability . Various triazolyl ketone derivatives of cholesterol obtained by CuAAC reaction with various cholesterol derivatives show very good anti-proliferative activities against three human cancer cell lines .

Agrochemical Research

Natural and synthetic simple acetophenone derivatives are analyzed as promising agrochemicals . 3’-(Azidomethyl)acetophenone, being an acetophenone derivative, can be used in this field .

Safety and Hazards

The safety data sheet for acetophenone indicates that it is a combustible liquid that is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

1-[3-(azidomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7(13)9-4-2-3-8(5-9)6-11-12-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJXFOOCUKFTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Azidomethyl)acetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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